3,4-Difluoro-2-hydroxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

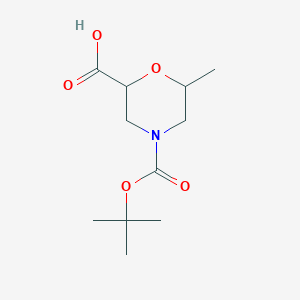

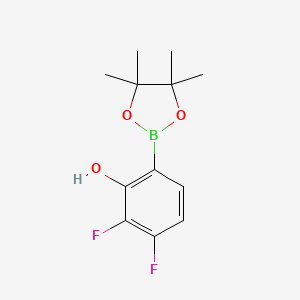

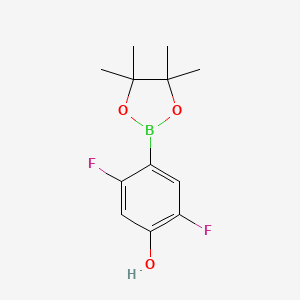

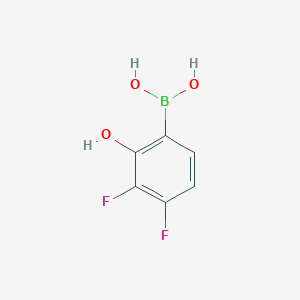

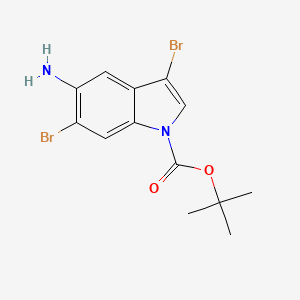

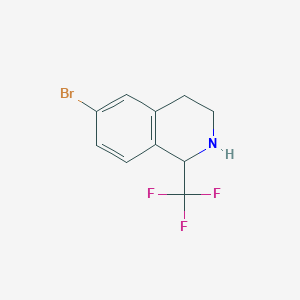

3,4-Difluoro-2-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H5BF2O3 . It is used as a reactant in the preparation of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the common methods is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with two fluorine atoms at the 3rd and 4th positions and a boronic acid group at the 2nd position . The molecular weight of this compound is 157.91 g/mol .Chemical Reactions Analysis

This compound is primarily used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also participate in oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals and substitution reactions with enyne acetates and carbonates .Scientific Research Applications

3,4-Difluoro-2-hydroxyphenylboronic acid is a versatile compound that has a variety of scientific research applications. It has been used in the development of new drugs, as an inhibitor of enzymes, and as a fluorescent probe for imaging. It has also been used in the synthesis of polymers, as an antioxidant, and as a catalyst for organic synthesis.

Mechanism of Action

3,4-Difluoro-2-hydroxyphenylboronic acid is a boronic acid derivative and acts as a reversible inhibitor of enzymes. It binds to the active site of an enzyme and prevents it from catalyzing the reaction. This inhibition of the enzyme can then be used to study the enzyme’s structure and function.

Biochemical and Physiological Effects

This compound has been used in a variety of studies to investigate the biochemical and physiological effects of the compound. It has been shown to inhibit the activity of enzymes involved in metabolic pathways and has been used to study the effects of the inhibition of these pathways. It has also been used to study the effects of oxidative stress and to investigate the effects of antioxidant compounds.

Advantages and Limitations for Lab Experiments

3,4-Difluoro-2-hydroxyphenylboronic acid is a versatile compound that has a variety of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available in a variety of solvents. It is also a relatively stable compound and can be stored for extended periods of time without significant degradation. However, this compound is also a relatively toxic compound and should be handled with caution.

Future Directions

3,4-Difluoro-2-hydroxyphenylboronic acid has a variety of potential applications in the scientific research community. It has been used in the development of new drugs, as an inhibitor of enzymes, and as a fluorescent probe for imaging. It has also been used in the synthesis of polymers, as an antioxidant, and as a catalyst for organic synthesis. Additionally, this compound could be used in the development of new materials, such as polymers, and in the investigation of new biochemical pathways.

Synthesis Methods

3,4-Difluoro-2-hydroxyphenylboronic acid is synthesized through a two-step process involving the reaction of 2-fluorobenzaldehyde with 2-hydroxybenzaldehyde and the subsequent reaction of the resulting product with boron trifluoride. The reaction of 2-fluorobenzaldehyde and 2-hydroxybenzaldehyde produces 2-hydroxy-3,4-difluorobenzaldehyde, which is then reacted with boron trifluoride to produce this compound. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide.

Safety and Hazards

properties

IUPAC Name |

(3,4-difluoro-2-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYYAEHMLHHCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)